3-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}isoquinoline
Description
This compound features a fused indenooxazole scaffold linked to an isoquinoline moiety at position 3. The isoquinoline group introduces aromaticity and π-stacking capabilities, which may enhance interactions with biological targets or catalytic substrates .
Properties
Molecular Formula |
C19H14N2O |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-isoquinolin-3-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C19H14N2O/c1-2-7-14-11-20-16(9-12(14)5-1)19-21-18-15-8-4-3-6-13(15)10-17(18)22-19/h1-9,11,17-18H,10H2 |
InChI Key |
JFSAIBFTWVJDLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC5=CC=CC=C5C=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,8aR)-2-(Isoquinolin-3-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline derivative, followed by the formation of the indeno-oxazole ring system through cyclization reactions. Key reagents often include isoquinoline, indanone, and various oxidizing agents. Reaction conditions may involve the use of solvents like dichloromethane or toluene, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques such as chromatography and crystallization are commonly used to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(3aS,8aR)-2-(Isoquinolin-3-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
(3aS,8aR)-2-(Isoquinolin-3-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3aS,8aR)-2-(Isoquinolin-3-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ in substituent type, position, and connectivity:
Key Observations :
- Positional Isomerism: The target compound’s isoquinolin-3-yl group may confer distinct electronic and steric properties compared to the isoquinolin-1-yl analog .
- Electron-Withdrawing Groups: The trifluoromethylpyridine derivative () introduces strong electron-withdrawing effects, which could enhance stability or alter reactivity compared to the parent isoquinoline.
Biological Activity
The compound 3-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}isoquinoline is a complex organic molecule that belongs to the class of isoquinolines, characterized by its unique structural features, including an indeno[1,2-d][1,3]oxazole moiety. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C29H26N2O2
- Molecular Weight : 434.54 g/mol
- CAS Number : 2757082-37-2
- IUPAC Name : (3aR,3a'R,8aS,8a'S)-2,2'-(1-phenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
The structure of this compound suggests potential interactions with various biological targets due to the presence of heteroatoms in the oxazole ring.
Antitumor Activity
Recent studies have indicated that isoquinoline derivatives exhibit significant antitumor properties. For example:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : A study demonstrated that derivatives similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines .
Antimicrobial Properties
Isoquinoline derivatives have been reported to possess antimicrobial activities:
- Activity Spectrum : Effective against both gram-positive and gram-negative bacteria.
- Research Findings : Compounds structurally related to this compound displayed MIC values ranging from 5 to 50 µg/mL against common pathogens .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects:
- Mechanism : The compound may inhibit neuroinflammation and oxidative stress in neuronal cells.
- Findings : In vitro studies indicated that similar compounds reduced the production of pro-inflammatory cytokines in microglial cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of oxazole ring | Enhances interaction with biological targets |
| Substitution patterns on isoquinoline | Modulates potency and selectivity |
Q & A
Q. What are the common synthetic routes for 3-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}isoquinoline?
Methodological Answer: The synthesis typically involves multicomponent reactions or stepwise functionalization. For example:
- Reissert-type reactions : A three-component reaction using isoquinoline derivatives, isonitriles, and acylating agents can yield oxazol-isoquinoline hybrids. This approach leverages the reactivity of the oxazole ring for further diversification .
- Mitsunobu conditions : Similar indeno-oxazole derivatives are synthesized via nucleophilic substitution using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) with alcohols like 3-dimethylaminopropanol. Reactions are monitored by TLC, and purification employs gradient elution (1–5% MeOH in CHCl₃) followed by salt formation (e.g., HCl in MeOH) to improve crystallinity .
- Stereochemical control : Chiral amino alcohols (e.g., (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol) are used to generate enantiomerically pure products, achieving yields of ~50–60% .
Q. How is the compound characterized, and what challenges arise in its spectroscopic analysis?
Methodological Answer:
- IR and NMR : Key functional groups (e.g., oxazole C=N stretch at ~1650 cm⁻¹) and aromatic protons (δ 7.0–8.5 ppm in ¹H NMR) are identified. However, poor solubility in common deuterated solvents (e.g., DMSO-d₆) may obscure NMR signals, necessitating alternative solvents or salt forms .
- LCMS and HRMS : Used to confirm molecular weight (e.g., m/z 392 [MH⁺] for isoquinoline-3-carboxamide derivatives) and purity .
- X-ray crystallography : SHELXL is employed for structure refinement, particularly for resolving stereochemistry. High-resolution data (≤1.0 Å) are preferred to mitigate twinning or disorder issues common in polycyclic systems .
Q. What preliminary biological activities have been reported for related indeno-oxazole/isoquinoline hybrids?
Methodological Answer:
- Cytotoxicity : Derivatives like 7-aza-indenoisoquinolines show sub-micromolar IC₅₀ values in cancer cell lines (e.g., HCT-116). Assays use MTT or SRB protocols with doxorubicin as a positive control .
- Enzyme inhibition : Carbonic anhydrase (CA) isoforms (hCA I/II) are inhibited by sulfonamide-containing analogs (Ki < 10 nM). Activity is linked to substituent electronic effects (e.g., 3,4,5-trimethoxy groups enhance binding) .
Advanced Research Questions
Q. How can researchers address low solubility during structural characterization?
Methodological Answer:
- Salt formation : Protonation with HCl or H₂SO₄ improves solubility in polar solvents (e.g., MeOH) and facilitates crystallization .
- Alternative techniques : Use synchrotron radiation for X-ray diffraction to overcome weak scattering from small crystals. For NMR, dynamic nuclear polarization (DNP) or hyperpolarized solvents can enhance signal-to-noise ratios .
Q. What strategies optimize stereochemical outcomes in asymmetric synthesis?
Methodological Answer:
- Chiral auxiliaries : Employ enantiopure amino alcohols (e.g., (1R,2S)-1-amino-2-indanol) to induce diastereoselectivity. Yields >50% ee are achievable via Mitsunobu or Ullmann couplings .
- Computational modeling : Density Functional Theory (DFT) predicts transition-state geometries to guide ligand design. For example, steric effects from bulky substituents (e.g., morpholino groups) favor specific enantiomers .
Q. How are structure-activity relationships (SAR) explored for bioactivity?
Methodological Answer:
- Substituent scanning : Synthesize analogs with varied substituents (e.g., methoxy, hydroxy, fluorine) at the 4-position of the benzylidene moiety. Test in enzyme inhibition assays (e.g., hCA I/II) to correlate electronic properties with activity .
- Pharmacophore modeling : Overlay active conformers of topoisomerase I inhibitors (e.g., indenoisoquinolines) to identify critical hydrogen-bonding motifs (e.g., oxazole N-atom interactions with DNA) .
Q. How to resolve contradictions in bioassay data across studies?
Methodological Answer:
- Assay standardization : Use identical cell lines (e.g., NCI-60 panel) and normalize data to common controls (e.g., cisplatin). Replicate experiments ≥3 times to assess statistical significance .
- Meta-analysis : Cross-reference cytotoxicity data with physicochemical properties (e.g., logP, polar surface area) to identify outliers caused by aggregation or membrane permeability issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
